molecular formula C11H9NO2 B3049059 1-(2-Phenyloxazol-5-yl)ethanone CAS No. 191925-66-3

1-(2-Phenyloxazol-5-yl)ethanone

Cat. No. B3049059
CAS RN: 191925-66-3
M. Wt: 187.19 g/mol
InChI Key: RXNJGAITOPHPKQ-UHFFFAOYSA-N
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Description

“1-(2-Phenyloxazol-5-yl)ethanone” is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.20 .


Molecular Structure Analysis

The molecular structure of “1-(2-Phenyloxazol-5-yl)ethanone” consists of an oxazole ring attached to a phenyl group and an ethanone group . The oxazole ring is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom .

Scientific Research Applications

Synthesis and Corrosion Inhibition

  • Corrosion Inhibition of Mild Steel : A study by Jawad et al. (2020) explored the synthesis of a novel triazole derivative for corrosion inhibition of mild steel in hydrochloric acid. The study found that the synthesized compound was highly effective as a corrosion inhibitor.

Antimicrobial and Fungicidal Activities

  • Fungicidal Activity : Mao et al. (2013) investigated the synthesis of novel dihydropyrazole derivatives and their fungicidal activity. The compounds showed considerable effectiveness against certain fungi at specific concentrations (Mao, Song, & Shi, 2013).
  • Antimicrobial Activity : Wanjari (2020) researched the antimicrobial activity of a synthesized compound based on 1-(2-Phenyloxazol-5-yl)ethanone. This study indicated its potential as a pharmaceutical ingredient with antimicrobial properties (Wanjari, 2020).

Synthesis and Characterization

  • Selective Synthesis of Substituted Triazoles : Golobokova et al. (2020) discussed the synthesis of functionally substituted 1,2,3-triazoles, emphasizing the selective formation of these compounds under various conditions (Golobokova, Proidakov, & Kizhnyaev, 2020).
  • Synthesis of Novel N-Phenylacetamide Derivatives : A study by Bochao et al. (2017) explored the synthesis and characterization of N-phenylacetamide bearing 1,2,4-triazole derivatives, demonstrating their potential antimicrobial agents (Bochao, Lin, Zhang, Dawei, Yang, & Lin, 2017).

Biological Evaluation and Potential Applications

  • Anti-Inflammatory Agents : Research by Rehman et al. (2022) focused on synthesizing chalcone derivatives as anti-inflammatory agents, demonstrating the utility of these compounds in medicinal applications (Rehman, Saini, & Kumar, 2022).

properties

IUPAC Name

1-(2-phenyl-1,3-oxazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8(13)10-7-12-11(14-10)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNJGAITOPHPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571237
Record name 1-(2-Phenyl-1,3-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenyloxazol-5-yl)ethanone

CAS RN

191925-66-3
Record name 1-(2-Phenyl-1,3-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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